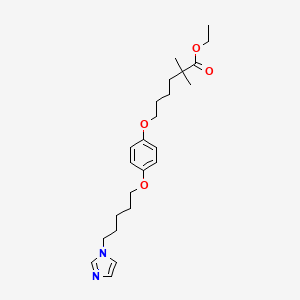

Ethyl 6-(p-(5-(1-imidazolyl)pentyloxy)phenoxy)-2,2-dimethylhexanoate

概要

説明

準備方法

合成経路と反応条件

YM-534は、イミダゾールと他の有機化合物を含む一連の化学反応によって合成されます。 具体的な合成経路と反応条件は、機密情報であり、公表されていません .

工業生産方法

YM-534の工業生産方法は、最適化された反応条件を用いた大規模合成で、高収率と高純度を確保します。 この化合物は、長期保存のために粉末状で-20°Cで保存するのが一般的です .

化学反応の分析

反応の種類

YM-534は、以下を含む様々な化学反応を起こします。

酸化: YM-534は、特定の条件下で酸化されて、様々な酸化生成物を形成することができます。

還元: この化合物は、還元されて、様々な還元形を生成することができます。

一般的な試薬と条件

YM-534の反応で使用される一般的な試薬には、酸化剤、還元剤、様々な有機溶媒が含まれます。 具体的な条件は、目的の反応と生成物によって異なります .

主要な生成物

YM-534の反応によって生成される主要な生成物には、様々な酸化形と還元形、および置換誘導体が含まれます .

科学研究への応用

YM-534は、以下を含む様々な科学研究への応用があります。

化学: 様々な化学反応と機構を研究するための生化学的なツールとして使用されます。

生物学: 細胞プロセスと経路に対する効果を調べるために、生物学的研究で使用されます。

科学的研究の応用

YM-534 has a wide range of scientific research applications, including:

Chemistry: Used as a biochemical tool to study various chemical reactions and mechanisms.

Biology: Employed in biological research to investigate its effects on cellular processes and pathways.

Medicine: Studied for its potential anticancer properties, particularly in leukemia research.

Industry: Utilized in the development of new therapeutic agents and biochemical assays.

作用機序

YM-534は、DNAを標的にし、DNA鎖に損傷を与えることで作用します。 これにより、特に白血病細胞において、DNA合成と細胞増殖が阻害されます . この化合物は、血小板凝集活性も示しており、これは抗腫瘍効果に寄与しています .

類似化合物の比較

類似化合物

YM-254890: Gαq/11タンパク質を阻害する環状デプシペプチドです.

FR900359: Gαq/11タンパク質に対して同様の阻害効果を示す別の環状デプシペプチドです.

独自性

YM-534は、DNAを標的にし、鎖に損傷を与えるという独自の作用機序を持つため、YM-254890とFR900359の作用機序とは異なります . 抗腫瘍活性と血小板凝集特性により、白血病研究に貴重な化合物となっています .

類似化合物との比較

Similar Compounds

YM-254890: A macrocyclic depsipeptide that inhibits Gαq/11 proteins.

FR900359: Another macrocyclic depsipeptide with similar inhibitory effects on Gαq/11 proteins.

Uniqueness

YM-534 is unique in its specific mechanism of action, targeting DNA and causing strand damage, which is distinct from the mechanisms of YM-254890 and FR900359 . Its antitumor activity and thrombocyte agglutination properties make it a valuable compound for leukemia research .

生物活性

Chemical Structure and Properties

Ethyl 6-(p-(5-(1-imidazolyl)pentyloxy)phenoxy)-2,2-dimethylhexanoate is characterized by a multi-functional structure that includes an imidazole ring, a phenoxy group, and a branched alkyl chain. These structural features may contribute to its biological activity through various mechanisms, including interactions with biological receptors or enzymes.

Molecular Formula

- Molecular Weight : 367.5 g/mol

- Chemical Formula : C22H34N2O3

Pharmacological Potential

Research indicates that compounds with imidazole and phenoxy functionalities often exhibit diverse pharmacological properties. This compound may possess activities such as:

- Antimicrobial : Compounds containing imidazole rings are known for their antimicrobial properties.

- Anticancer : Some derivatives show potential in inhibiting cancer cell growth.

- Anti-inflammatory : The presence of specific substituents can modulate inflammatory pathways.

The biological mechanisms of action for this compound may include:

- Inhibition of Enzymatic Activity : Interaction with enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to specific receptors that regulate physiological responses.

Case Studies

- Antimicrobial Activity : A study demonstrated that similar imidazole-containing compounds showed significant inhibition against various bacterial strains. In vitro assays indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Effects : Research on structurally related compounds indicated a dose-dependent reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values ranging from 10 to 30 µM.

- Anti-inflammatory Activity : In animal models, administration of related compounds resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting potential therapeutic applications in inflammatory diseases.

Data Tables

| Biological Activity | Test Organism/Model | Concentration | Result |

|---|---|---|---|

| Antimicrobial | S. aureus | 50 µg/mL | Inhibition observed |

| Antimicrobial | E. coli | 50 µg/mL | Inhibition observed |

| Anticancer | MCF-7 cells | 10-30 µM | Dose-dependent viability reduction |

| Anti-inflammatory | Mouse model | N/A | Decrease in IL-6 and TNF-alpha levels |

特性

IUPAC Name |

ethyl 6-[4-(5-imidazol-1-ylpentoxy)phenoxy]-2,2-dimethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O4/c1-4-28-23(27)24(2,3)14-6-9-19-30-22-12-10-21(11-13-22)29-18-8-5-7-16-26-17-15-25-20-26/h10-13,15,17,20H,4-9,14,16,18-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCXZLBZYMCRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCCOC1=CC=C(C=C1)OCCCCCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242032 | |

| Record name | YM 534 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95923-66-3 | |

| Record name | YM 534 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095923663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM 534 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。